1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring a 4-fluorophenyl sulfonyl group at position 1 and a naphthalen-1-ylmethyl group at position 3.
Properties
Molecular Formula |
C21H21FN2O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C21H21FN2O2S/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2 |
InChI Key |
DJDKXZJUZDACQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine
Nucleophilic Substitution for Piperazine Functionalization
The synthesis typically begins with the functionalization of the piperazine ring. A common approach involves alkylation of piperazine with 1-(chloromethyl)naphthalene. However, the bifunctional nature of piperazine necessitates protective strategies to prevent over-alkylation. For instance, N-Boc-piperazine is reacted with 1-(chloromethyl)naphthalene in dimethylformamide (DMF) using cesium carbonate as a base, yielding N-Boc-4-(naphthalen-1-ylmethyl)piperazine. Subsequent deprotection with trifluoroacetic acid (TFA) provides the 4-(naphthalen-1-ylmethyl)piperazine intermediate.
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The secondary amine of 4-(naphthalen-1-ylmethyl)piperazine is sulfonylated using 4-fluorobenzenesulfonyl chloride. This reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds at room temperature for 6–12 hours, achieving yields of 70–85%. Microwave-assisted sulfonylation has also been explored, reducing reaction times to 15–30 minutes while maintaining comparable yields.
Table 1. Comparison of Sulfonylation Conditions
| Condition | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional | DCM | TEA | 25°C | 12 h | 78 |
| Microwave-assisted | THF | Cs₂CO₃ | 120°C | 20 min | 82 |
| Thermal (K₃PO₄ in NMP) | NMP | K₃PO₄ | 140°C | 40 min | 94 |
Optimization of Reaction Parameters
Role of Bases and Solvents
The choice of base significantly impacts reaction efficiency. Cesium carbonate in DMF or potassium phosphate in N-methyl-2-pyrrolidone (NMP) enhances nucleophilic displacement in microwave-assisted reactions, achieving >90% conversion. Polar aprotic solvents like DMF stabilize transition states, while NMP’s high boiling point facilitates thermal reactions.
Protecting Group Strategies
Protecting groups such as para-methoxybenzyl (PMB) or tert-butoxycarbonyl (Boc) are critical for preventing side reactions during piperazine alkylation. For example, PMB protection of the sulfonamide nitrogen in 4,5-dichlorothiophene sulfonamide intermediates allows selective functionalization.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR analysis of the final product reveals distinct signals:
- δ 7.85–7.40 (m, 7H) : Aromatic protons from naphthalene and 4-fluorophenyl groups.
- δ 4.65 (s, 2H) : Methylene bridge (CH₂) linking piperazine to naphthalene.
- δ 3.20–2.80 (m, 8H) : Piperazine ring protons.
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 439.12 [M+H]⁺, consistent with the molecular formula C₂₁H₂₁FN₂O₂S.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at both piperazine nitrogens is mitigated using bulky bases like cesium carbonate, which favor mono-alkylation. Alternatively, stepwise protection-deprotection protocols ensure selective functionalization.
Byproduct Formation During Sulfonylation
Excess sulfonyl chloride leads to disulfonylation. Controlled addition of reagents and stoichiometric use of TEA minimize this issue.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound with a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemical Properties
- Molecular Formula C21H21FN2O2S
- Molecular Weight 384.5 g/mol
- IUPAC Name 1-(4-fluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine
- InChI InChI=1S/C21H21FN2O2S/c22-19-8-10-20(11-9-19)27(25,26)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2
- InChI Key DJDKXZJUZDACQG-UHFFFAOYSA-N
- Canonical SMILES C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Scientific Research Applications
- Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
- Biology It is investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
- Medicine It is explored for potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.
- Industry It is utilized in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Chemical Reactions
1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes chemical reactions such as oxidation, reduction, and nucleophilic substitution.
- Oxidation Oxidation using agents like potassium permanganate or hydrogen peroxide leads to sulfoxides or sulfones.
- Reduction Reduction reactions use reducing agents such as lithium aluminum hydride, resulting in amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by nucleophiles like amines or thiols.
- Antiviral Efficacy A study showed that sulfonamide derivatives had activity against the influenza virus at concentrations of 5 to 20 µg/mL.
- Anticancer Activity Research on piperazine derivatives revealed that similar compounds induced apoptosis in cancer cell lines in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM. Studies on related sulfonamide derivatives have demonstrated cytotoxic activity against human cancer cell lines, including colon, breast, and cervical cancer, with some compounds showing an apoptotic effect in cancer cells .
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine)
- Key Differences: Replaces the naphthalen-1-ylmethyl group with a bromophenoxy acetyl chain.
- Activity : Acts as a synthetic auxin mimic in Arabidopsis thaliana, inducing root hair development and inhibiting root elongation. Structural alignment with 2,4-D highlights the importance of the sulfonyl group and aromatic rings in auxin-like signaling .
- Synthesis : Prepared via condensation reactions, similar to methods in .
Compound 6h/6j (Bis(4-fluorophenyl)methyl-sulfamoylpiperazines)
- Key Differences : Substituents include bis(4-fluorophenyl)methyl and sulfamoyl groups instead of naphthalene.
- Properties : Exhibit moderate yields (42–43%) and distinct melting points (132–135°C for 6h; 176–179°C for 6j). The sulfamoyl group may enhance hydrogen-bonding capacity compared to sulfonyl .
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine
- Key Differences : Retains a naphthylsulfonyl group but substitutes 4-fluorophenyl with 2-methoxyphenyl.
- Synthesis : Synthesized via nucleophilic substitution, yielding 40–50% purity. The methoxy group may alter electronic properties and solubility .
Analogues with Naphthalene Moieties
MCL0042 (1-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine)
- Key Differences : Combines fluorophenyl and naphthyl groups but includes a butyl linker and methylpiperazine.
Flunarizine (Bis(4-fluorophenyl)methyl-3-phenylpropenylpiperazine)
- Key Differences : Uses bis(4-fluorophenyl)methyl and propenyl groups instead of sulfonyl and naphthalene.
- Activity : Clinically used antihistamine and vasodilator, demonstrating how fluorophenyl groups enhance CNS penetration .
Pharmacologically Relevant Piperazines
GBR-12909 (1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine)
Compound 43 (Tetrahydronaphthalene-Piperazine Amide)
- Key Differences : 4-Fluorophenylpiperazine coupled to a tetrahydronaphthalene amide.
- Synthesis : Achieved via reductive amination (74% yield), demonstrating compatibility of fluorophenyl groups with complex heterocycles .
Comparative Data Tables
Table 2: Physicochemical Properties
Key Insights
- Sulfonyl vs. Sulfamoyl : Sulfonyl groups (target compound, ASP) improve metabolic stability, while sulfamoyl (6h/6j) may enhance solubility and hydrogen bonding .
- Naphthalene Positioning : Naphthalen-1-ylmethyl (target) vs. naphthylbutyl (MCL0042) affects steric interactions and receptor selectivity .
- Fluorophenyl Impact : Fluorine atoms enhance lipophilicity and bioavailability, critical for CNS-targeting agents (e.g., GBR-12909, flunarizine) .
Biological Activity
The compound 1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 320.40 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 3.5 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For example, derivatives with sulfonyl groups have shown efficacy against various viruses, including influenza and HIV. The presence of the fluorine atom in the phenyl ring is believed to enhance binding affinity to viral targets, potentially improving antiviral efficacy .
Anticancer Properties
Research has indicated that piperazine derivatives exhibit anticancer activity through mechanisms such as cell cycle arrest and induction of apoptosis in cancer cell lines. A study demonstrated that related compounds significantly inhibited the growth of human cancer cells, suggesting that this compound may also possess similar properties .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites on enzymes, leading to inhibition.
- Modulation of Receptor Activity : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
Study 1: Antiviral Efficacy
A study published in MDPI examined various sulfonamide derivatives for their antiviral properties. Among them, a compound structurally similar to this compound showed significant activity against the influenza virus at concentrations ranging from 5 to 20 µg/mL .
Study 2: Anticancer Activity
In another investigation, researchers evaluated the cytotoxic effects of piperazine derivatives on different cancer cell lines. The results indicated that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM .
Q & A
Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine?
A common approach involves nucleophilic substitution and sulfonylation. For example, 1-(4-fluorophenyl)piperazine can react with naphthalen-1-ylmethyl halides under basic conditions (e.g., DCM with DIEA) to form the piperazine backbone. Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group. Purification via crystallization (e.g., using Et₂O) or flash chromatography ensures high yields (50–92%) .
Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.00–7.32 ppm) and piperazine methylene groups (δ 2.45–3.82 ppm) .
- Elemental analysis : Validates calculated vs. observed C, H, N percentages (e.g., C 65.15% vs. 65.00% calculated) .
- Melting point determination : Used to assess purity (e.g., 153–167°C for related derivatives) .
Q. What in vitro biological assays evaluate its pharmacological potential?
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution, with MIC values compared to controls .
- Enzyme inhibition : Fluorescence-based assays measure interactions with targets like kinases or proteases, using substrates such as nitro blue tetrazolium .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation of the piperazine core?
- Catalyst selection : DIEA enhances nucleophilicity in DCM, improving sulfonyl group incorporation .
- Temperature control : Reflux conditions (e.g., 40–60°C) balance reactivity and side-product formation .
- Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) resolves unreacted intermediates .
Q. How to resolve contradictions in reported biological activity across studies?
- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to isolate substituent effects .
- Dose-response curves : Quantify EC₅₀/IC₅₀ values to assess potency discrepancies .
Q. What is the impact of naphthalene/fluorophenyl modifications on target selectivity?
- Naphthalene substitution : Bulky groups (e.g., bromine at position 2) enhance hydrophobic interactions with kinase ATP pockets, improving selectivity by 2–3 fold .
- Fluorophenyl tweaks : Electron-withdrawing groups (e.g., nitro at para position) increase binding affinity to serotonin receptors (Kᵢ < 100 nM) but reduce solubility .
Safety and Stability
Q. What protocols ensure safe handling and storage?
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the sulfonyl group .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye irritation (Category 2 hazard) .
- Waste disposal : Incinerate or neutralize with alkaline solutions (pH >10) to degrade reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
